molecular formula C6H6N4S B12944448 3-Methylisothiazolo[5,4-d]pyrimidin-4-amine

3-Methylisothiazolo[5,4-d]pyrimidin-4-amine

Katalognummer: B12944448
Molekulargewicht: 166.21 g/mol
InChI-Schlüssel: YUQSECKWVXMHRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylisothiazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound that features a fused ring system containing both isothiazole and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

The synthesis of 3-Methylisothiazolo[5,4-d]pyrimidin-4-amine typically involves cyclization reactions that form the fused ring system. One common method is the reaction of appropriate precursors under specific conditions to achieve the desired heterocyclic structure. For example, the synthesis might involve the use of formamide, formic acid, and triethyl orthoformate to afford the corresponding pyrazolo[3,4-d]pyrimidines . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Analyse Chemischer Reaktionen

3-Methylisothiazolo[5,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-Methylisothiazolo[5,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Methylisothiazolo[5,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

3-Methylisothiazolo[5,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidines and thiazolo[4,5-d]pyrimidines . These compounds share similar fused ring structures but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific isothiazole-pyrimidine fusion, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C6H6N4S

Molekulargewicht

166.21 g/mol

IUPAC-Name

3-methyl-[1,2]thiazolo[5,4-d]pyrimidin-4-amine

InChI

InChI=1S/C6H6N4S/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3,(H2,7,8,9)

InChI-Schlüssel

YUQSECKWVXMHRB-UHFFFAOYSA-N

Kanonische SMILES

CC1=NSC2=NC=NC(=C12)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.